4-Azido-2-chloro-1-methoxybenzene 4-Azido-2-chloro-1-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030536
InChI: InChI=1S/C7H6ClN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3
SMILES:
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol

4-Azido-2-chloro-1-methoxybenzene

CAS No.:

Cat. No.: VC18030536

Molecular Formula: C7H6ClN3O

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

4-Azido-2-chloro-1-methoxybenzene -

Specification

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
IUPAC Name 4-azido-2-chloro-1-methoxybenzene
Standard InChI InChI=1S/C7H6ClN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3
Standard InChI Key ZHEPXEZVCUINMH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N=[N+]=[N-])Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Azido-2-chloro-1-methoxybenzene features a benzene ring substituted with three functional groups:

  • Azido group (-N₃) at the 4-position, known for its high reactivity in cycloaddition reactions such as click chemistry .

  • Chlorine atom (-Cl) at the 2-position, imparting electron-withdrawing effects that influence regioselectivity in electrophilic substitutions .

  • Methoxy group (-OCH₃) at the 1-position, providing electron-donating resonance stabilization to the aromatic system .

The spatial arrangement of these groups creates a steric and electronic environment conducive to selective transformations. For instance, the azido group’s linear geometry and propensity for [3+2] cycloadditions make it a key participant in bioconjugation and polymer crosslinking .

Synthesis and Manufacturing Processes

Stepwise Synthesis Pathways

The synthesis of 4-Azido-2-chloro-1-methoxybenzene typically involves sequential functionalization of a pre-substituted benzene derivative. A plausible route includes:

  • Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (SNAr) on 2-chloro-1-nitrobenzene, followed by reduction to the amine and diazotization to yield 1-methoxy-2-chlorobenzene.

  • Azidation: Displacement of a leaving group (e.g., nitro or sulfonate) at the 4-position using sodium azide (NaN₃) in polar aprotic solvents like DMF or acetonitrile .

A study on analogous systems demonstrated that azidation proceeds efficiently under catalysis by boron trifluoride-diethyl etherate (BF₃·OEt₂), achieving yields >80% under mild conditions .

One-Pot Methodologies

Recent advances in azido-coumarin synthesis highlight the utility of benzotriazole-based activators. For example, 4-hydroxycoumarin derivatives were converted to azido analogs via in situ activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and subsequent displacement with NaN₃ . Adapting this protocol to 4-Azido-2-chloro-1-methoxybenzene could streamline production while minimizing isolation of reactive intermediates.

Chemical Reactivity and Functional Transformations

Click Chemistry Applications

The azido group in 4-Azido-2-chloro-1-methoxybenzene participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal in:

  • Bioconjugation: Tagging biomolecules with fluorescent probes or therapeutic agents .

  • Polymer Science: Creating crosslinked hydrogels with tunable mechanical properties .

Nucleophilic and Electrophilic Reactions

  • Nucleophilic Displacement: The chlorine atom at the 2-position undergoes substitution with amines or thiols, yielding derivatives with enhanced solubility or bioactivity .

  • Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the para position relative to itself, enabling regioselective nitration or sulfonation .

Applications in Medicinal Chemistry

Antifungal Activity

Although direct studies on 4-Azido-2-chloro-1-methoxybenzene are lacking, structurally related imidazole-azide hybrids exhibit potent activity against Candida glabrata and azole-resistant fungal strains . The azido group may enhance membrane permeability or evade efflux pump mechanisms, a hypothesis supported by SAR studies on conazole derivatives .

Comparative Analysis of Azido-Chlorobenzene Derivatives

CompoundMolecular FormulaKey FeaturesApplications
1-Azido-2-chlorobenzeneC6H4ClN3\text{C}_6\text{H}_4\text{ClN}_3High reactivity in SNAr reactions; used in click chemistry Polymer crosslinking
4-Azido-2-chloro-1-methoxybenzeneC7H8ClN3O\text{C}_7\text{H}_8\text{ClN}_3\text{O}Balanced electronic effects; regioselective functionalization Drug discovery, materials science
4-AzidocoumarinC9H5N3O2\text{C}_9\text{H}_5\text{N}_3\text{O}_2Fluorescent properties; CuAAC compatibility Bioimaging, antiviral agents

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

Developing photoaffinity labels using 4-Azido-2-chloro-1-methoxybenzene could enable protein-ligand interaction studies via UV-induced crosslinking. Additionally, flow chemistry approaches may enhance the safety and scalability of azidation steps.

Exploring Biological Targets

Screening libraries of 4-Azido-2-chloro-1-methoxybenzene derivatives against kinase or protease enzymes could uncover novel inhibitors. Computational docking studies would aid in rational design, prioritizing substituents that optimize binding affinity and pharmacokinetics.

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